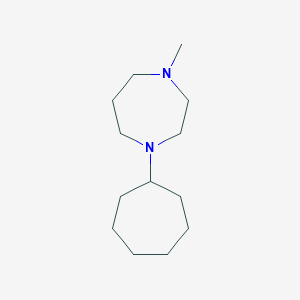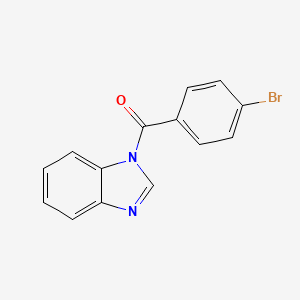
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPAG, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. EPAG is a glycine transporter-1 (GlyT-1) inhibitor that has been shown to have promising effects in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). In
Applications De Recherche Scientifique
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various neurological disorders. In animal models, N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve cognitive function and memory in mice with Alzheimer's disease, as well as reduce symptoms of schizophrenia and ADHD. These promising results have led to further research into the potential use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in humans.
Mécanisme D'action
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of GlyT-1, a protein that is responsible for the reuptake of glycine in the brain. By inhibiting GlyT-1, N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the concentration of glycine in the brain, which has been shown to improve cognitive function and reduce symptoms of neurological disorders. The exact mechanism of action of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is still being studied, but it is believed to involve the modulation of N-methyl-D-aspartate (NMDA) receptors in the brain.
Biochemical and Physiological Effects
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in glycine concentration in the brain, as well as changes in the activity of NMDA receptors. N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the levels of glutamate, a neurotransmitter that is involved in the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a highly specific inhibitor of GlyT-1, which makes it useful for studying the role of glycine in the brain. N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize, which makes it accessible to researchers. However, N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has not yet been extensively studied in humans, which limits its potential for clinical use.
Orientations Futures
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more water-soluble forms of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which would make it easier to work with in lab experiments. Additionally, further studies are needed to determine the long-term effects of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide on the brain and to assess its safety for use in humans.
Conclusion
In conclusion, N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has potential applications in the treatment of various neurological disorders. Its inhibition of GlyT-1 and subsequent increase in glycine concentration in the brain has been shown to improve cognitive function and reduce symptoms of neurological disorders in animal models. While there are some limitations to its use in lab experiments, N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide remains an important tool for studying the role of glycine in the brain and for developing new therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-ethoxyaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. This synthesis method has been optimized to produce high yields of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide with high purity, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-22-15-11-7-6-10-14(15)18(12-16(17)19)23(20,21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTRMFDMFDJINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5669677.png)
![4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5669680.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-5-methylpyrazine](/img/structure/B5669689.png)
![3-[1-(3-chlorobenzyl)-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5669695.png)
![(1S*,5R*)-N,N-dimethyl-6-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5669709.png)

![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B5669731.png)
![2-[(2-methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5669738.png)
![3-(carboxymethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5669757.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-2-methoxyphenol](/img/structure/B5669769.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669773.png)
![2-cyclohexyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5669785.png)